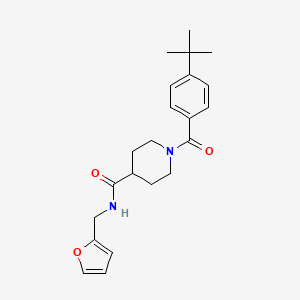
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer growth and survival.
Wirkmechanismus
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide works by inhibiting the activity of several protein kinases that are involved in cancer growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By inhibiting these enzymes, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that support tumor growth).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide for lab experiments is its specificity for the targeted protein kinases, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that include 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in other types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the effectiveness of other cancer treatments such as chemotherapy.
Eigenschaften
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMJQQBOLTMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![6-acetyl-2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446455.png)
![2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446458.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B3446472.png)

![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3446507.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3446531.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3446545.png)